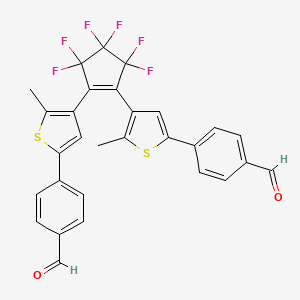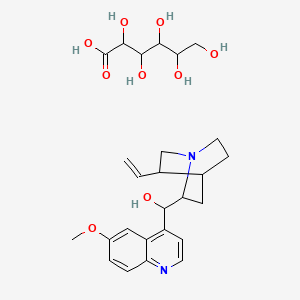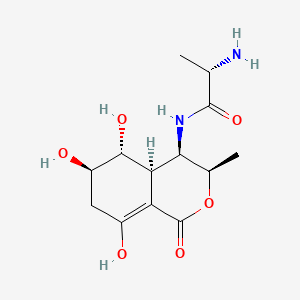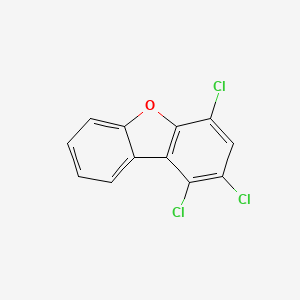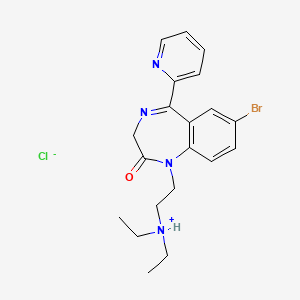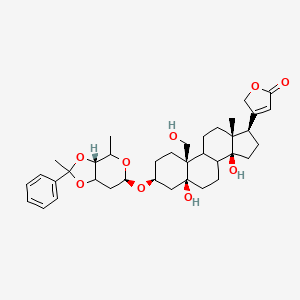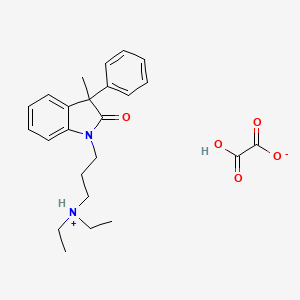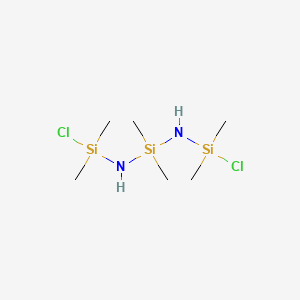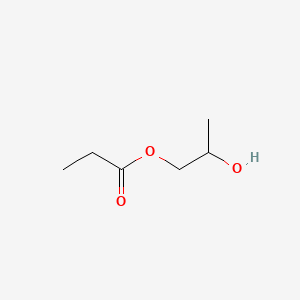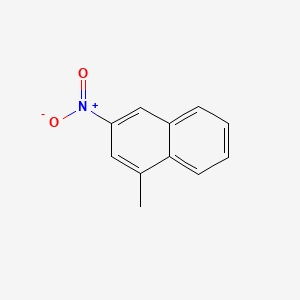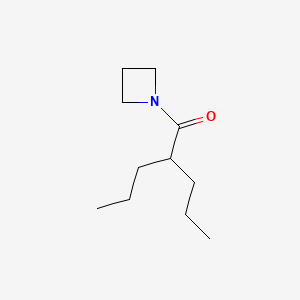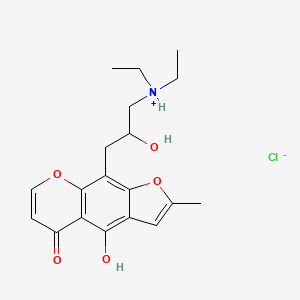
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride is a complex organic compound with a unique structure that combines elements of furan, benzopyran, and diethylamino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves multiple steps, starting from basic organic compounds. The process typically includes the formation of the furan and benzopyran rings, followed by the introduction of the diethylamino and hydroxypropyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy groups, potentially forming ketones or aldehydes.
Reduction: Reduction reactions can target the furan or benzopyran rings, leading to the formation of more saturated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, altering the compound’s properties.
Scientific Research Applications
5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound’s chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride involves its interaction with specific molecular targets in biological systems. The diethylamino group can interact with receptors or enzymes, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing various signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 3-(3,5-dihydroxyphenyl)-2,3,6,7-tetrahydro-4-hydroxy-7-(4-hydroxy-2-methoxyphenyl)-2-(4-hydroxyphenyl)-9-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-, (2R,3S,7S)-
- 5H-Furo(3,2-g)(1)benzopyran-5-one, 4-[3-(diethylamino)-2-hydroxypropoxy]-9-methoxy-7-phenyl-
Uniqueness
The uniqueness of 5H-Furo(3,2-g)(1)benzopyran-5-one, 9-(3-(diethylamino)-2-hydroxypropyl)-4-hydroxy-7-methyl-, hydrochloride lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
101468-21-7 |
|---|---|
Molecular Formula |
C19H24ClNO5 |
Molecular Weight |
381.8 g/mol |
IUPAC Name |
diethyl-[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)propyl]azanium;chloride |
InChI |
InChI=1S/C19H23NO5.ClH/c1-4-20(5-2)10-12(21)9-14-18-13(8-11(3)25-18)17(23)16-15(22)6-7-24-19(14)16;/h6-8,12,21,23H,4-5,9-10H2,1-3H3;1H |
InChI Key |
WSQOXRMKAJFPQY-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CC(CC1=C2C(=C(C3=C1OC=CC3=O)O)C=C(O2)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


